1-(2,5-Dichloro-benzyl)-piperidin-3-ol
Description
1-(2,5-Dichloro-benzyl)-piperidin-3-ol is a piperidine derivative featuring a dichlorinated benzyl substituent at the 3-hydroxy position of the piperidine ring. However, commercial availability of this compound has been discontinued, as noted by CymitQuimica, possibly due to challenges in synthesis, stability, or the emergence of superior analogs .
Properties
IUPAC Name |
1-[(2,5-dichlorophenyl)methyl]piperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c13-10-3-4-12(14)9(6-10)7-15-5-1-2-11(16)8-15/h3-4,6,11,16H,1-2,5,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBONJVDOEBECNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC(=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichloro-benzyl)-piperidin-3-ol typically involves the reaction of 2,5-dichlorobenzyl chloride with piperidin-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to accelerate the reaction rate and improve yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dichloro-benzyl)-piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperidine ring.
Substitution: The chlorines on the benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce new functional groups to the benzyl ring.
Scientific Research Applications
1-(2,5-Dichloro-benzyl)-piperidin-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichloro-benzyl)-piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, we compare 1-(2,5-Dichloro-benzyl)-piperidin-3-ol with six analogs (Table 1), focusing on substituent effects, molecular properties, and bioavailability predictors derived from Veber et al. (2002) .
Table 1: Structural and Molecular Comparison of Piperidine Derivatives
| Compound Name | Substituents (Benzyl Position) | Molecular Weight (g/mol) | Rotatable Bonds | Polar Surface Area (Ų)* | H-Bond Donors/Acceptors |
|---|---|---|---|---|---|
| This compound | 2,5-Cl₂ | ~259.16 | 1 | ~25 | 1 / 2 |
| 1-(3,4-Dichloro-benzyl)-piperidin-4-ol | 3,4-Cl₂ | ~259.16 | 1 | ~25 | 1 / 2 |
| [1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol | 2,4-Cl₂, CH₂OH | ~277.18 | 2 | ~40 | 2 / 3 |
| 1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-ol | 2-Cl, 6-F | ~242.69 | 1 | ~25 | 1 / 2 |
| 1-(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-ol | 2-Cl, 6-F (pyrrolidine core) | ~228.66 | 1 | ~25 | 1 / 2 |
| 1-(2,5-Dimethylfuran-3-carbonyl)-piperidin-3-ol | 2,5-dimethylfuran carbonyl | 223.27 | 3 | ~50 | 1 / 3 |
*Estimated using fragment-based contributions (e.g., -OH: ~20 Ų, -N: ~3 Ų).
Key Observations:
a. Substituent Position and Electronic Effects
- Fluorine Introduction : The 2-chloro-6-fluoro variant (MW ~242.69 g/mol) introduces electronegativity, enhancing metabolic stability via C-F bond strength while maintaining a favorable rotatable bond count (1) .
b. Molecular Flexibility and Bioavailability
All compounds meet Veber’s criteria for oral bioavailability (rotatable bonds ≤10; PSA ≤140 Ų). However:
- The pyrrolidine analog (pyrrolidin-3-ol) reduces ring size, lowering molecular weight (~228.66 g/mol) but retaining similar PSA and rotatable bonds .
- Methanol-Substituted Derivatives (e.g., [1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol) exhibit higher PSA (~40 Ų) and H-bond capacity, which may reduce membrane permeability despite acceptable bioavailability thresholds .
c. Functional Group Modifications
Research Findings and Implications
b. Therapeutic Potential
While the target compound lacks direct therapeutic data, structurally related piperidines (e.g., (3R,4R)-4-amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol) are in clinical trials for cancer, underscoring the scaffold’s relevance in drug discovery .
Notes
- The discontinuation of this compound highlights the need for optimizing substituent positions and functional groups to balance bioavailability and synthetic feasibility.
- Fluorinated and pyrrolidine-based analogs represent promising directions for future research.
Biological Activity
1-(2,5-Dichloro-benzyl)-piperidin-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanism of action, biological effects, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClN. The compound features a piperidine ring substituted with a dichlorobenzyl group at the nitrogen atom, which influences its biological properties.
The biological activity of this compound primarily involves its interaction with various molecular targets, such as enzymes and receptors. The compound may function as an enzyme inhibitor , binding to the active sites of specific enzymes and modulating their activity. For instance, it has been noted for its potential in studies involving dihydrofolate reductase (DHFR) inhibition, which is crucial in the treatment of various diseases, including cancer and tuberculosis .
1. Antimicrobial Properties
Research indicates that compounds with a dichlorobenzyl moiety often exhibit enhanced antimicrobial activity. This compound's structure may contribute to its effectiveness against various pathogens, making it a candidate for further investigation in antimicrobial drug development.
2. Antidepressant Effects
Piperidine derivatives are known for their potential as antidepressants due to their ability to modulate neurotransmitter systems. The unique substitution pattern of this compound may enhance its efficacy in this regard, warranting further studies into its neuroactive properties.
3. Enzyme Inhibition
The compound has shown promise in inhibiting critical enzymes involved in metabolic pathways. For example, it has been evaluated for its inhibitory effects on DHFR, demonstrating significant binding affinity and inhibitory potency compared to standard drugs like Methotrexate .
Research Findings
Recent studies have investigated the structure-activity relationship (SAR) of piperidine derivatives, revealing that electron-withdrawing groups at specific positions can enhance biological activity. This insight is crucial for the rational design of new therapeutics targeting enzyme inhibition .
Case Studies
A study focusing on piperidine-based thiosemicarbazones highlighted the importance of structural modifications in enhancing enzyme inhibitory activity. The findings suggest that similar modifications could be applied to this compound to optimize its biological effects .
Comparative Biological Activity Table
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| This compound | Dichlorobenzyl substituent | Antimicrobial, Antidepressant |
| 4-(Trifluoromethyl)phenylpiperidine | Trifluoromethyl group | Potent neuroactive properties |
| 1-(4-Chlorobenzyl)piperidin-3-ol | Chlorobenzyl substituent | Antidepressant properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
